molecular formula C13H19N B8326518 3-Cycloheptylaniline

3-Cycloheptylaniline

Cat. No.: B8326518
M. Wt: 189.30 g/mol
InChI Key: CCOQNNVHFYHBQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Cycloheptylaniline is an aromatic amine derivative characterized by a cycloheptyl group substituted at the meta position of an aniline (benzene ring with an amino group). Its molecular formula is C₁₃H₁₇N (molecular weight: 187.3 g/mol), comprising a seven-membered cycloheptane ring fused to an aniline moiety. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its reactive amino group and bulky cycloheptyl substituent. While specific data on this compound is absent in the provided evidence, its properties can be inferred from structural analogs and general chemical principles.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

3-cycloheptylaniline

InChI

InChI=1S/C13H19N/c14-13-9-5-8-12(10-13)11-6-3-1-2-4-7-11/h5,8-11H,1-4,6-7,14H2

InChI Key

CCOQNNVHFYHBQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2=CC(=CC=C2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, comparisons can be drawn to structurally or functionally related compounds, such as 2-Ethylcycloheptanone () and Etophylline (), to highlight differences in molecular features and applications.

Table 1: Comparative Analysis of Key Compounds

Compound Molecular Formula Molecular Weight (g/mol) Functional Group Key Applications
3-Cycloheptylaniline C₁₃H₁₇N 187.3 Aromatic amine (NH₂) Organic synthesis intermediate
2-Ethylcycloheptanone C₉H₁₆O 140.22 Cyclic ketone (C=O) Solvent, fragrance synthesis
Etophylline C₉H₁₂N₄O₃ 224.2 Xanthine derivative Bronchodilator (pharmaceutical)

Key Findings:

Functional Group Differences: The amino group in this compound enables nucleophilic reactions (e.g., diazotization), while the ketone in 2-ethylcycloheptanone facilitates electrophilic additions (e.g., Grignard reactions) . Etophylline’s xanthine core (purine derivative) imparts pharmacological activity, contrasting with this compound’s role as a synthetic precursor .

Molecular Weight and Solubility: this compound’s higher molecular weight (187.3 vs.

Applications: this compound’s bulky cycloheptyl group may enhance steric effects in catalysis or drug design, unlike 2-ethylcycloheptanone’s use in fragrances . Etophylline’s therapeutic use contrasts sharply with the industrial or synthetic applications of cycloheptyl-containing compounds .

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